molecular formula C6H16N2O5 B13114131 (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate

Cat. No.: B13114131
M. Wt: 196.20 g/mol
InChI Key: PUPIFJLJMUYLSC-RGVONZFCSA-N
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Description

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate typically involves the reaction of (S)-2-aminopropanoic acid with (S)-2-aminopropanamide under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is obtained as a dihydrate form due to the presence of water molecules in the crystal lattice.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and amido groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminopropanoic acid: A simpler amino acid with similar structural features.

    (S)-2-Aminopropanamide: An amide derivative with comparable properties.

    (S)-2-((S)-2-Aminopropanamido)butanoic acid: A structurally related compound with an additional carbon atom in the backbone.

Uniqueness

(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is unique due to its specific chiral centers and the presence of both amino and amido functional groups

Properties

Molecular Formula

C6H16N2O5

Molecular Weight

196.20 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;dihydrate

InChI

InChI=1S/C6H12N2O3.2H2O/c1-3(7)5(9)8-4(2)6(10)11;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);2*1H2/t3-,4-;;/m0../s1

InChI Key

PUPIFJLJMUYLSC-RGVONZFCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.O.O

Origin of Product

United States

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